molecular formula C8H5BrCl2O B1282443 2-Bromo-1-(3,5-dichlorophenyl)ethanone CAS No. 53631-13-3

2-Bromo-1-(3,5-dichlorophenyl)ethanone

Cat. No. B1282443
CAS RN: 53631-13-3
M. Wt: 267.93 g/mol
InChI Key: NVDAJLDRUMPXDY-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(3,5-dichlorophenyl)ethanone is a brominated ketone with a dichlorophenyl group attached to the alpha-carbon. It is structurally related to various other brominated aromatic ketones, which have been the subject of numerous studies due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions, where bromine is introduced into the molecular structure. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally similar to 2-Bromo-1-(3,5-dichlorophenyl)ethanone, has been achieved through a 7-step procedure starting from a related bromochlorophenyl ketone . The synthesis of 2-Bromo-2′,4′-dichloroacetophenone, a compound with a similar halogenated aromatic structure, was performed in three steps: bromination, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones has been extensively studied using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . Such studies provide insights into the geometrical parameters and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including cycloadditions and substitutions. For instance, 2-(Bromomethyl)benzophenone, a compound with a similar bromoaryl ketone structure, was converted into naphthalene derivatives through a mechanism involving the generation of isobenzofurans . These reactions highlight the reactivity of the bromine atom in such compounds, which can be leveraged to create a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones, such as melting point, boiling point, density, and refractive index, are important for their practical applications. The synthesis of 2-Bromo-2′,4′-dichloroacetophenone included the measurement of these physical constants, providing a basis for comparison with other similar compounds . Understanding these properties is essential for the handling, storage, and use of these chemicals in various industrial and research settings.

Scientific Research Applications

  • Synthesis of alpha-Bromoketones

    • Application : “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is used in the synthesis of alpha-bromoketones from secondary alcohols .
    • Method : The method involves using ammonium bromide and Oxone . The specific experimental procedures and technical details are not provided in the source.
    • Results : The results include the successful synthesis of various alpha-bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone . The specific outcomes, quantitative data, or statistical analyses are not provided in the source.
  • Synthesis of Imidazo[1,2-a]pyridine Derivatives

    • Application : “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is used in the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine .
    • Method : The method involves the use of microwave irradiation . The specific experimental procedures and technical details are not provided in the source.
    • Results : The result is the successful synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine . The specific outcomes, quantitative data, or statistical analyses are not provided in the source.

Safety And Hazards

The safety information for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” includes several hazard statements: H317, H319 . Precautionary statements include P280, P305, P338, P351 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves/gauntlets, eye protection, and protective clothing .

properties

IUPAC Name

2-bromo-1-(3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDAJLDRUMPXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504671
Record name 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,5-dichlorophenyl)ethanone

CAS RN

53631-13-3
Record name 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.03 ml (0.02 mol) of bromine are added, at room temperature, to 3.77 g (0.019 mol) of (3,5-dichlorophenyl)ethanone in solution in 50 ml of acetic acid. After stirring for 12 hours, evaporation of the acetic acid leads to the production of a yellow precipitate: 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone (yield 81%).
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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